molecular formula C11H12O2 B2493429 2-Cyclobutylbenzoic acid CAS No. 892390-53-3

2-Cyclobutylbenzoic acid

Cat. No. B2493429
CAS RN: 892390-53-3
M. Wt: 176.215
InChI Key: KJBFRTUCPOBDQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-cyclobutylbenzoic acid often involves multicomponent reactions that allow for the efficient assembly of complex structures from simpler precursors. For instance, the synthesis of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives demonstrates the versatility of cyclobutanone and aromatic carboxylic acids in forming cyclobutyl-containing compounds under mild conditions (Shajari, Kazemizadeh, & Ramazani, 2012). These synthetic strategies highlight the potential pathways through which this compound or its derivatives might be synthesized, emphasizing the role of cyclobutanone and carboxylic acids as key precursors.

Molecular Structure Analysis

The molecular structure of compounds with cyclobutyl groups has been a subject of interest due to their strained ring systems and the impact on the compound's reactivity and stability. The crystal structure analysis of similar cyclobutyl-containing compounds, such as 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, provides insight into the spatial arrangement and electronic environment of the cyclobutyl moiety (Liu, Shi, & Xu, 2003). Understanding these structural aspects is crucial for predicting the reactivity and interactions of this compound.

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves a variety of transformations, leveraging the cyclobutyl ring's unique properties. Cycloisomerization reactions, for example, have been explored for the synthesis of isobenzofuran derivatives, demonstrating the cyclobutyl-containing compounds' ability to undergo ring expansions and contractions under catalytic conditions (Mancuso et al., 2018). These reactions highlight the versatility and potential utility of this compound in synthetic chemistry.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, can be inferred from studies on similar compounds. The analysis of crystal structures provides valuable information on the compound's solid-state properties, including molecular packing and hydrogen bonding patterns, which are crucial for understanding its physical behavior (Liu, Shi, & Xu, 2003).

Scientific Research Applications

1. Synthesis and Chemical Properties

2-Cyclobutylbenzoic acid, like its structural analogs, finds use in various synthesis and chemical property studies. For instance, research has shown its utility in the light-driven [2+2] cycloaddition process, a crucial method to construct tetrasubstituted cyclobutanes, essential components in many drug development projects. This process has achieved significant advancements in chemoselectivity and enantioselectivity. Notably, the use of colloidal quantum dots as visible-light chromophores and photocatalysts has enhanced the homo- and hetero-intermolecular [2+2] photocycloadditions of vinylbenzoic acid derivatives, achieving up to 98% regioselectivity and diastereoselectivity for the previously minor syn-cyclobutane products (Jiang et al., 2019).

2. Pharmaceutical Applications

While this compound itself may not have direct pharmaceutical applications, its structural relatives have been extensively studied for enhancing the properties of pharmaceuticals. For instance, cyclodextrins, structurally related to cyclobutylbenzoic acid, have been employed to significantly improve the physicochemical properties of hydrophobic drugs. These host molecules, through inclusion complex formation, enhance solubility and dissolution rates, as evidenced in the case of albendazole, a drug for gastrointestinal helminthic infections (García et al., 2014).

3. Environmental Analysis

Compounds structurally similar to this compound have been used in environmental analytical methods. For example, parabens, which share a benzoic acid moiety, have been measured in human milk using sophisticated analytical techniques. This type of analysis is crucial for assessing human exposure to compounds like parabens and their potential health risks, showcasing the broader relevance of benzoic acid derivatives in environmental health studies (Ye et al., 2008).

Safety and Hazards

The safety information for 2-Cyclobutylbenzoic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

2-cyclobutylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBFRTUCPOBDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

892390-53-3
Record name 2-cyclobutylbenzoic acid
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